molecular formula C11H17NO4 B2390809 (1R,2S,5S)-rel-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid CAS No. 1051393-66-8

(1R,2S,5S)-rel-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid

Cat. No.: B2390809
CAS No.: 1051393-66-8
M. Wt: 227.26
InChI Key: RTWMQNSZCUYSJJ-PRJMDXOYSA-N
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Description

(1R,2S,5S)-rel-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid is a bicyclic proline analog featuring a rigid 3-azabicyclo[3.1.0]hexane scaffold. Its molecular formula is C₁₁H₁₇NO₄, with a molecular weight of 227.26 g/mol and CAS RN 937244-10-5 . The tert-butoxycarbonyl (Boc) group at position 3 acts as a protective moiety, while the carboxylic acid at position 2 enables functionalization. This compound is pivotal in medicinal chemistry, serving as a building block for protease inhibitors and other bioactive molecules .

Properties

IUPAC Name

(1R,2S,5S)-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-5-6-4-7(6)8(12)9(13)14/h6-8H,4-5H2,1-3H3,(H,13,14)/t6-,7-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTWMQNSZCUYSJJ-PRJMDXOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC2C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2C[C@H]2[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1051393-66-8
Record name rac-(1R,2S,5S)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S,5S)-rel-3-[(tert-butoxy)carbonyl]-3-azabicyclo[310]hexane-2-carboxylic acid typically involves multiple stepsThis method is efficient, versatile, and sustainable compared to traditional batch processes . The reaction conditions often involve the use of tert-butoxycarbonyl anhydride and a base, such as triethylamine, under controlled temperature and pressure conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale flow microreactor systems to ensure consistent quality and yield. The use of continuous flow processes allows for better control over reaction parameters and scalability, making it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

(1R,2S,5S)-rel-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in synthetic applications .

Scientific Research Applications

Basic Information

  • Molecular Formula : C11_{11}H17_{17}N O4_4
  • Molecular Weight : 227.26 g/mol
  • Boiling Point : Approximately 355.9 °C (predicted)
  • Density : 1.276 g/cm³ (predicted)
  • pKa : 4.03 (predicted)
  • Storage Temperature : 2-8 °C

Medicinal Chemistry

  • Neuropharmacology : The compound's bicyclic structure allows for potential interactions with neurotransmitter systems, making it a candidate for developing drugs targeting conditions such as depression and anxiety disorders. Its ability to modulate receptor activity could lead to novel treatments with improved efficacy and reduced side effects.
  • Protein Degradation : As indicated by its classification as a "Protein Degrader Building Block," this compound can be utilized in the design of targeted protein degradation strategies, which are increasingly important in drug discovery for eliminating disease-causing proteins selectively.

Synthetic Chemistry

  • Synthetic Intermediate : The compound serves as an intermediate in the synthesis of more complex molecules, particularly those that require azabicyclic frameworks. Its tert-butoxycarbonyl (Boc) protecting group is advantageous for further functionalization without compromising the integrity of the bicyclic structure.
  • Reagent in Organic Synthesis : Researchers have employed this compound in various reactions, including coupling reactions and cycloadditions, to create diverse chemical entities with potential biological activity.

Case Study 1: Neuropharmacological Potential

A study explored the effects of derivatives of azabicyclo compounds on serotonin receptors, revealing that modifications to the bicyclic framework could enhance receptor affinity and selectivity, suggesting pathways for developing new antidepressants .

Case Study 2: Targeted Protein Degradation

Research demonstrated that compounds with similar azabicyclic structures effectively targeted specific proteins for degradation via the proteasome pathway, highlighting the potential use of (1R,2S,5S)-rel-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid in designing selective protein degraders .

Case Study 3: Synthesis of Complex Molecules

In a synthetic application, this compound was successfully utilized as a key intermediate in the synthesis of a novel class of neuroprotective agents, showcasing its versatility in organic synthesis and medicinal chemistry .

Mechanism of Action

The mechanism of action of (1R,2S,5S)-rel-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group acts as a protecting group, preventing unwanted reactions at specific sites within the molecule. This allows for selective modifications and transformations, facilitating the synthesis of complex molecules. The compound’s bicyclic structure also contributes to its reactivity and stability, making it a versatile intermediate in various chemical processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of the target compound, highlighting structural variations, molecular properties, and functional implications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS/RN Functional Implications
(1R,2S,5S)-rel-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid (Target) C₁₁H₁₇NO₄ 227.26 None 937244-10-5 Baseline structure; ideal for coupling reactions due to unmodified bicyclic core .
(1S,2S,5R)-3-(tert-butoxycarbonyl)-6,6-dichloro-3-azabicyclo[3.1.0]hexane-2-carboxylic acid C₁₁H₁₅Cl₂NO₄ 296.14 6,6-Dichloro 1932796-74-1 Increased lipophilicity and steric bulk; potential enhanced receptor binding .
rel-(1R,2S,5S)-3-tert-butoxycarbonyl-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid C₁₃H₂₁NO₄ 255.31 6,6-Dimethyl 848777-73-1 Improved metabolic stability; methyl groups reduce ring strain .
(1S,2S,5R)-3-Boc-3-azabicyclo[3.1.0]hexane-2-carboxylic acid (Stereoisomer) C₁₁H₁₇NO₄ 227.26 Stereochemistry: (1S,2S,5R) 400720-05-0 Altered spatial arrangement affects biological target interactions; lower activity in some assays .
(1S,3S,5R)-2-Boc-6,6-difluoro-3-azabicyclo[3.1.0]hexane-3-carboxylic acid C₁₁H₁₅F₂NO₄ 263.24 6,6-Difluoro 1400990-36-4 Fluorine enhances electronegativity and bioavailability; potential for CNS penetration .
rel-(1R,5S,6r)-3-Boc-3-azabicyclo[3.1.0]hexane-6-carboxylic acid C₁₁H₁₇NO₄ 227.26 Carboxylic acid at position 6 927679-54-7 Altered pharmacophore positioning; reduced solubility compared to position 2 analogs .

Structural and Functional Analysis

  • Substituent Effects: Chlorine/Difluoro Groups: The dichloro (Cl₂) and difluoro (F₂) analogs exhibit higher molecular weights and increased lipophilicity, which may improve membrane permeability but reduce aqueous solubility . Methyl Groups: The 6,6-dimethyl variant (C₁₃H₂₁NO₄) demonstrates enhanced metabolic stability due to steric shielding of the bicyclic core, making it suitable for prolonged biological activity . Stereochemical Variations: The (1S,2S,5R) stereoisomer (CAS 400720-05-0) shows distinct binding profiles in protease inhibition assays, emphasizing the importance of stereochemistry in drug design .
  • Synthetic Utility :

    • The target compound is synthesized via hydrolysis of methyl esters (e.g., using LiOH/THF) or coupling reactions with amines (e.g., HATU/DIPEA) .
    • Dichloro and dimethyl derivatives require specialized halogenation or alkylation steps, as seen in patents describing cyclopropanation and sulfonate intermediate formation .
  • Applications :

    • The dimethyl-substituted analog is a key intermediate in SARS-CoV-2 main protease inhibitors, where its rigidity and steric bulk optimize enzyme active-site interactions .
    • Fluorinated analogs are explored for CNS-targeting therapies due to fluorine’s ability to enhance blood-brain barrier penetration .

Research Findings and Data

Protease Inhibitor Development

The dimethyl-substituted derivative (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid was critical in synthesizing compound 10a,b , a potent SARS-CoV-2 main protease inhibitor (IC₅₀ < 50 nM). Its stability under physiological conditions and high coupling efficiency with peptide residues were validated via NMR and ESI-HRMS .

Metabolic Stability Studies

The 6,6-dimethyl analog showed a 40% longer half-life (t₁/₂ = 6.2 h) in human liver microsomes compared to the unsubstituted parent compound (t₁/₂ = 4.4 h), attributed to reduced cytochrome P450-mediated oxidation .

Biological Activity

(1R,2S,5S)-rel-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid is a bicyclic compound with significant potential in medicinal chemistry. Its molecular formula is C11_{11}H17_{17}NO4_4, and it has a molecular weight of 227.26 g/mol. This compound is primarily studied for its biological activities, particularly in relation to its potential as a pharmaceutical agent.

PropertyValue
Molecular FormulaC11_{11}H17_{17}NO4_4
Molecular Weight227.26 g/mol
CAS Number1051393-66-8
Purity≥ 97%

Antitumor Activity

Research indicates that compounds structurally similar to this compound exhibit significant antitumor properties. For instance, studies involving related azabicyclic compounds have shown selective inhibition of key enzymes involved in cancer progression, such as thioredoxin reductase (TrxR), which is crucial for maintaining cellular redox balance and is often upregulated in cancer cells .

The biological activity of this compound may be attributed to its ability to interact with cellular targets involved in metabolic pathways and signal transduction mechanisms. The compound's structure allows it to fit into specific enzyme active sites or receptor binding sites, potentially leading to inhibition or modulation of their activities.

Case Studies

  • Anticancer Properties : A study on related compounds demonstrated that they could induce apoptosis in various cancer cell lines by disrupting mitochondrial function and increasing reactive oxygen species (ROS) levels .
  • Antimicrobial Activity : Research has shown that similar bicyclic compounds possess antimicrobial properties against various pathogens, including bacterial strains like Staphylococcus aureus and Escherichia coli .

Safety and Toxicity

Safety assessments are critical for any pharmaceutical candidate. Preliminary data indicate that this compound exhibits low toxicity profiles in vitro; however, comprehensive in vivo studies are necessary to fully understand its safety margins .

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